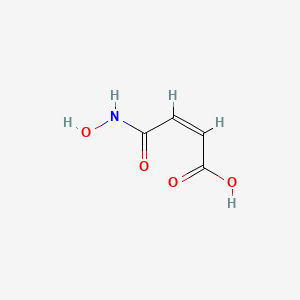
N-hydroxy-maleamic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-maleamic acid is a compound derived from maleic anhydride and hydroxylamine. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hydroxy-maleamic acid can be synthesized through the reaction of maleic anhydride with hydroxylamine. The reaction typically involves the following steps:
- Dissolving maleic anhydride in a suitable solvent such as tetrahydrofuran (THF).
- Adding hydroxylamine hydrochloride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-maleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy-maleimide.
Reduction: Reduction reactions can convert it into maleamic acid.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound acid under mild conditions.
Major Products Formed
Oxidation: N-hydroxy-maleimide.
Reduction: Maleamic acid.
Substitution: Various substituted maleamic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-hydroxy-maleamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of N-hydroxy-maleamic acid involves its ability to form stable complexes with metal ions and participate in redox reactions. It can act as a ligand, coordinating with metal centers and influencing their reactivity. This property makes it useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-phthalimide: Similar in structure but derived from phthalic anhydride.
N-hydroxy-succinimide: Derived from succinic anhydride and widely used in bioconjugation.
Uniqueness
N-hydroxy-maleamic acid is unique due to its specific reactivity and ability to form stable complexes with metal ions. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds.
Propiedades
Número CAS |
4296-73-5 |
|---|---|
Fórmula molecular |
C4H5NO4 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
(Z)-4-(hydroxyamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(5-9)1-2-4(7)8/h1-2,9H,(H,5,6)(H,7,8)/b2-1- |
Clave InChI |
AJDJOIBQIDHDTG-UPHRSURJSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C(=O)NO |
SMILES canónico |
C(=CC(=O)O)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


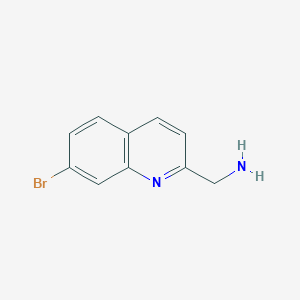

![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
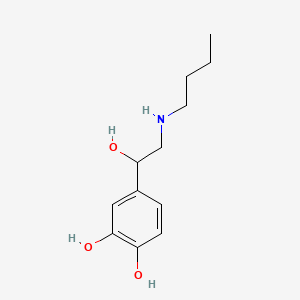
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
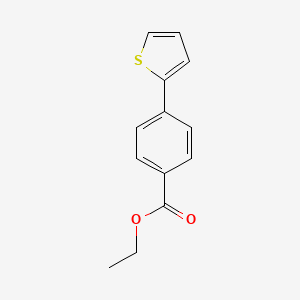
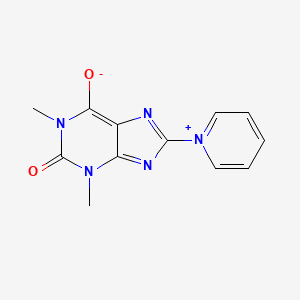
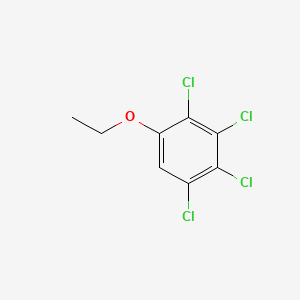
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
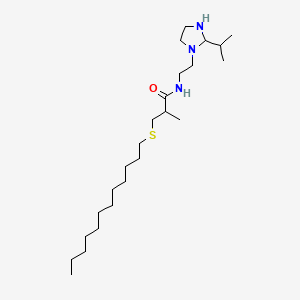
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
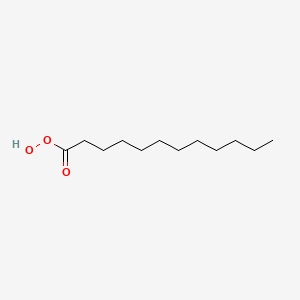
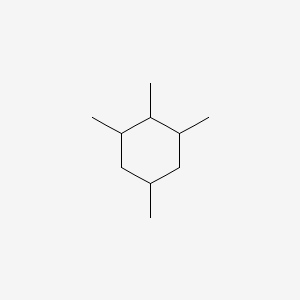
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
